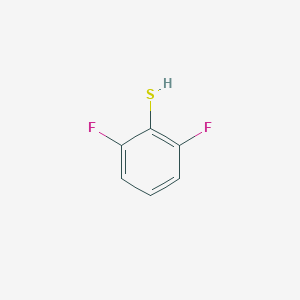

2,6-Difluorobenzenethiol

Vue d'ensemble

Description

2,6-Difluorobenzenethiol is a chemical compound with the molecular formula C6H4F2S . It has an average mass of 146.158 Da and a mono-isotopic mass of 146.000183 Da .

Molecular Structure Analysis

The molecular structure of 2,6-Difluorobenzenethiol consists of a benzene ring with two fluorine atoms and one sulfur atom attached. The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluorobenzenethiol can be inferred from its structure. As a fluorinated compound, it is likely to be relatively non-reactive. The presence of the thiol group suggests it may have some reactivity with electrophiles .Applications De Recherche Scientifique

Production of 2,6-Difluorobenzamide

2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries . The nitrile hydratase from Aurantimonas manganoxydans ATCC BAA-1229 was selected for production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile . This process is environmentally friendly and has high catalytic efficiency .

2. Synthesis of Insecticidal Benzoylphenyl Urea Derivatives 2,6-Difluorobenzamide is a key intermediate for the synthesis of insecticidal benzoylphenyl urea derivatives . These derivatives can control the growth and development process of insects by interfering with their chitin biosynthesis and breeding .

Synthesis of Oxadiazindine Derivatives

Oxadiazindine derivatives containing 2,6-difluorophenyl group can also be applied as insecticides or fungicides . The synthesis of these derivatives involves the use of 2,6-Difluorobenzamide as an intermediate .

4. Isomer Discrimination via Defect Engineering in Monolayer MoS2 Monolayer MoS2 exhibits exceptional sensitivity to the differences in the dipolar nature of molecules arising from their chemical structure such as the one in difluorobenzenethiol isomers . This allows for the precise recognition of complex isomers .

Molecular Docking Studies

Molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzamide highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This provides insights into the importance of the 2,6-Difluorobenzamide motif for FtsZ allosteric inhibition .

Mécanisme D'action

Target of Action

The primary targets of 2,6-Difluorobenzenethiol are currently not well-defined in the literature. This compound is a derivative of benzenethiol, which is known to interact with various biological targets. The specific targets of 2,6-difluorobenzenethiol and their roles remain to be elucidated .

Propriétés

IUPAC Name |

2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALORHWWZVBSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541677 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorobenzenethiol | |

CAS RN |

172366-44-8 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)